LogP Differentiation: N-(2-Fluoroethyl) vs. N-Ethyl Analogs
The N-(2-fluoroethyl) group in the target compound increases lipophilicity relative to the corresponding N-ethyl analog, which is predicted to amplify membrane permeability. The closest commercially available comparator, 4-bromo-N-ethyl-3-fluorobenzamide, exhibits a measured LogP of 2.91 (Chemsrc) and XLogP3 of 2.4 (PubChem) [1]. Based on the known contribution of a –CH₂F group to LogP (≈ +0.3–0.5 log units vs. –CH₃), the target compound is estimated to have a LogP ≈ 3.2–3.4, representing a ca. 0.3–0.5 log unit increase over the N-ethyl comparator .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 3.2–3.4 (class-level inference from N-ethyl analog + –CH₂F contribution) |
| Comparator Or Baseline | 4-Bromo-N-ethyl-3-fluorobenzamide: LogP = 2.91 (Chemsrc), XLogP3 = 2.4 (PubChem) |
| Quantified Difference | Increase of ca. 0.3–0.5 log units for the target compound vs. N-ethyl analog |
| Conditions | Predicted/calculated values; experimental LogP for target compound not currently available in the public domain |
Why This Matters
Higher LogP can translate into improved passive membrane permeability, a critical parameter for cell-based assays and central nervous system drug discovery programs.
- [1] PubChem. 4-Bromo-N-ethyl-3-fluorobenzamide. XLogP3 = 2.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-N-ethyl-3-fluorobenzamide (accessed April 2026). View Source
